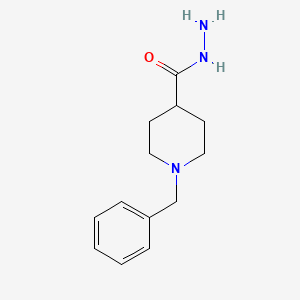

1-Benzylpiperidine-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzylpiperidine-4-carbohydrazide is a chemical compound that is part of a broader class of substances known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and evaluated for various biological activities, including antitumor, antitrypanosomal, antileishmanial, antimycobacterial, and antithrombotic effects . These compounds are characterized by the presence of a piperidine ring, which is a common feature in many pharmacologically active molecules.

Synthesis Analysis

The synthesis of compounds related to 1-Benzylpiperidine-4-carbohydrazide typically involves multiple steps, including amidation, substitution, and sometimes the use of ultrasonic mediation or microwave irradiation techniques . For example, the synthesis of 4-benzylpiperidine carboxamides, which are structurally related to 1-Benzylpiperidine-4-carbohydrazide, involved amidation and substitution steps, with variations in the carbon linker affecting the activity of the compounds . Another related compound, 1-benzyl-N'-benzylidenepiperidine-3-carbohydrazide derivatives, was synthesized and characterized using techniques such as FTIR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of compounds in the same family as 1-Benzylpiperidine-4-carbohydrazide has been characterized using various spectroscopic techniques. For instance, the X-ray structure, vibrational spectroscopy, and DFT studies were used to investigate the molecular structure of a related compound, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide . These studies provide insights into the stability and reactivity of the compounds, which are crucial for understanding their potential biological activities.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions, including the formation of carbohydrazide derivatives and their subsequent reactions with different aldehydes or isothiocyanates to yield biologically active molecules . For example, 4-benzyloxyindole-2-carboxylic acid hydrazide was reacted with aromatic and heterocyclic aldehydes to produce a new class of pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, have been studied through experimental and theoretical methods. The solvation energy values and the stability of different species in solution were investigated for a related compound, providing insights into its behavior in biological environments . Additionally, the antimycobacterial activity of 4-benzylsulfanylpyridine-2-carbohydrazides was not influenced by the substituents on the benzyl moiety, indicating the robustness of the core structure in maintaining biological efficacy .

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Therapy

A study focused on the design, synthesis, and evaluation of N-benzylpiperidine-3/4-carbohydrazide-hydrazones for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as their antioxidant capacities. These compounds showed significant inhibitory activity against both AChE and BuChE, suggesting their potential as multifunctional therapy agents for Alzheimer's disease (AD) (Parlar et al., 2019).

Environmentally Benign Synthesis

The preparation of spiropiperidines from 2-aminocarbohydrazides in water, without any catalyst, highlights an environmentally friendly approach to synthesizing complex molecules. This method leverages N-benzylpiperidinone and produces high yields of the target products without the need for further purification, showcasing an efficient and green synthetic route (Miklós & Fülöpl, 2009).

Antimicrobial and Antituberculosis Activity

A set of 4-benzylsulfanylpyridine-2-carbohydrazides was synthesized and evaluated for its in vitro antimycobacterial activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains. These compounds demonstrated promising antimycobacterial efficacy, making them potential candidates for antituberculosis drug development (Herzigová et al., 2009).

Anti-inflammatory Properties

Research on 4-Benzylpiperidine has revealed its potential anti-inflammatory properties. Through in vitro models, such as heat-induced and hypotonicity-induced membrane stabilization methods, 4-Benzylpiperidine demonstrated significant anti-inflammatory activity, suggesting its utility as a source of anti-inflammatory agents (Jayashree et al., 2017).

Zukünftige Richtungen

Research into carbohydrazide derivatives, such as 1-Benzylpiperidine-4-carbohydrazide, could provide valuable insights into the development of new drugs. For instance, carbohydrazide derivatives have been synthesized and evaluated as potential DPP-IV inhibitors . Furthermore, the synthesis and modification of drugs like donepezil, which contains a piperidine nucleus, gain paramount importance given projections of increased cases of Alzheimer’s disease .

Eigenschaften

IUPAC Name |

1-benzylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-15-13(17)12-6-8-16(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQFAQYEUFYKEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503738 |

Source

|

| Record name | 1-Benzylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpiperidine-4-carbohydrazide | |

CAS RN |

74045-91-3 |

Source

|

| Record name | 1-Benzylpiperidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

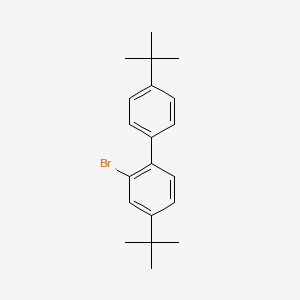

![Benzene, 1-bromo-4-[(1-methylethyl)thio]-](/img/structure/B1338562.png)